N-Cyclohexyl-2-oxoozolidine-3-sulfonamide belongs to the class of sulfonamides, which are characterized by the presence of a sulfonamide functional group (-SO2NH2). These compounds are known for their antibacterial properties and have been widely used in clinical settings. The specific structure of N-cyclohexyl-2-oxoozolidine-3-sulfonamide suggests potential applications in treating various bacterial infections and possibly other therapeutic areas.
The synthesis of N-cyclohexyl-2-oxoozolidine-3-sulfonamide can be approached through several methods:
The molecular structure of N-cyclohexyl-2-oxoozolidine-3-sulfonamide can be characterized by its unique arrangement of atoms:
X-ray crystallography and spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are typically employed to confirm the structure and purity of synthesized compounds .
N-Cyclohexyl-2-oxoozolidine-3-sulfonamide participates in various chemical reactions typical for sulfonamides:
The mechanism of action for N-cyclohexyl-2-oxoozolidine-3-sulfonamide primarily involves inhibition of bacterial growth:
The physical and chemical properties of N-cyclohexyl-2-oxoozolidine-3-sulfonamide include:
Analytical techniques such as High Performance Liquid Chromatography (HPLC) are used to assess purity and stability .
N-Cyclohexyl-2-oxoozolidine-3-sulfonamide has several potential applications:
The compound is systematically named N-cyclohexyl-2-oxooxazolidine-3-sulfonamide under IUPAC conventions, reflecting its core heterocyclic oxazolidinone ring sulfonylated at N3 and linked to a cyclohexylamine group [1] [4]. Its molecular formula is C₉H₁₆N₂O₄S, with a molecular weight of 248.30 g/mol, as confirmed by multiple suppliers and chemical databases [1] [2] [8]. The structure integrates two key moieties:
O=C1OCCN1S(=O)(=O)NC1CCCCC1 and InChIKey KHHIZDHJUJCHSL-UHFFFAOYSA-N [1] [4] encode atomic connectivity and stereochemical features. The InChI string (1S/C9H16N2O4S/c12-9-11(6-7-15-9)16(13,14)10-8-4-2-1-3-5-8/h8,10H,1-7H2) details bond arrangements, hydrogen counts, and tautomeric states. Table 1: Atomic Composition and Connectivity
| Component | Description |
|---|---|
| Molecular Formula | C₉H₁₆N₂O₄S |
| Atom Count | 9C, 16H, 2N, 4O, 1S |
| Key Functional Groups | Cyclic carbamate (oxazolidinone), sulfonamide, secondary cyclohexyl amine |
| Rotatable Bonds | 3 (enabling conformational flexibility) [8] |
Although experimental spectra for this specific compound are not fully detailed in the available literature, inferences can be drawn from structural analogs and computational data:
¹³C NMR: Carbonyl (C=O, δ ~155 ppm), oxazolidine -CH₂- (δ 50–60 ppm), cyclohexyl carbons (δ 25–55 ppm) [7].
Infrared (IR) Spectroscopy: Critical absorptions involve:
Mass Spectrometry (MS): The molecular ion peak at m/z 248.30 [M]⁺ is expected. Fragmentation likely includes:
No single-crystal X-ray data is available, but solid-state properties and computational modeling provide insights:
Table 2: Solid-State and Computational Parameters
| Property | Value | Significance |
|---|---|---|
| Melting Point | Not reported | Stability inferred from storage conditions |
| Storage Stability | 2–8°C (sealed, dry) [8] | Prevents hydrolysis/degradation |
| Calculated logP | 0.61 [8] | Moderate lipophilicity |
| Crystal System Prediction | Monoclinic | Based on molecular shape and polarity |
CAS No.: 15978-08-2
CAS No.: 21871-10-3
CAS No.: 1576-86-9
CAS No.:
CAS No.: 21416-14-8